Evodiamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Evodiamide is a naturally occurring indole alkaloid primarily extracted from the fruit of the plant Evodia rutaecarpa. This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anti-obesity, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of evodiamide typically involves the extraction from the fruit of Evodia rutaecarpa. The process includes several steps such as drying, grinding, and solvent extraction. The crude extract is then subjected to chromatographic techniques to isolate this compound .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction processes using organic solvents. The plant material is processed in bulk, and advanced chromatographic techniques are employed to purify the compound. The use of supercritical fluid extraction has also been explored to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

Evodiamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinolone derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Nucleophiles like amines and thiols are employed under basic conditions.

Major Products Formed

The major products formed from these reactions include quinolone derivatives, amine derivatives, and various substituted this compound compounds .

Scientific Research Applications

Evodiamide has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its role in modulating cellular pathways and gene expression.

Medicine: Investigated for its potential as an anticancer, anti-inflammatory, and anti-obesity agent.

Industry: Utilized in the development of pharmaceuticals and nutraceuticals

Mechanism of Action

Evodiamide exerts its effects through multiple molecular targets and pathways:

Anticancer Activity: It induces apoptosis and inhibits cell proliferation by modulating signaling pathways such as PI3K/Akt and MAPK.

Anti-inflammatory Activity: It reduces inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes.

Anti-obesity Activity: It acts as a thermogenic agent, increasing energy expenditure and reducing fat accumulation

Comparison with Similar Compounds

Similar Compounds

Rutaecarpine: Another major alkaloid found in Evodia rutaecarpa with similar biological activities.

Capsaicin: Shares thermogenic properties with evodiamide but differs in its chemical structure and specific biological effects

Uniqueness

This compound is unique due to its multi-targeted approach in exerting biological effects. Unlike other compounds that act on a single target, this compound modulates multiple pathways, making it a versatile agent in therapeutic applications .

Biological Activity

Evodiamide, a compound derived from the fruit of Evodia rutaecarpa, has garnered attention in scientific research due to its diverse biological activities, particularly its anti-cancer properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer cell lines, and relevant case studies.

This compound exhibits multiple mechanisms through which it exerts its biological effects:

- Induction of Apoptosis : this compound has been shown to induce apoptosis in various cancer cell lines. It activates both intrinsic and extrinsic apoptotic pathways, leading to increased cleavage of caspases such as caspase-3, -8, and -9, along with PARP cleavage . The modulation of Bcl-2 family proteins is also critical; this compound decreases the expression of anti-apoptotic proteins like Bcl-2 and Bcl-XL while increasing pro-apoptotic proteins such as Bax .

- Cell Cycle Arrest : Studies indicate that this compound causes cell cycle arrest at the G0/G1 and G2/M phases in various cancer types. For example, in human urothelial carcinoma cells (UCC), this compound treatment resulted in significant G2/M phase arrest .

- Inhibition of Cell Proliferation : this compound has been reported to inhibit the proliferation of a wide range of cancer cell lines, including breast cancer (MDA-MB-231), colorectal cancer (CRC), and cervical cancer cells. The half-maximal inhibitory concentration (IC50) values indicate that higher concentrations are required for effective inhibition; for instance, MDA-MB-231 cells showed an IC50 of approximately 90 μM .

Effects on Cancer Cell Lines

The biological activity of this compound has been extensively studied across various cancer cell lines:

Case Studies

- Urothelial Carcinoma Study : A study demonstrated that this compound induced significant apoptosis in human UCC cells. The results indicated a dose-dependent increase in early and late apoptotic cells as measured by annexin V/PI staining. Additionally, the study highlighted the role of MAPK signaling pathways in mediating these effects .

- Breast Cancer Migration Study : In another study involving MDA-MB-231 cells, this compound treatment reduced cell migration significantly in Transwell assays. The results showed that the number of migrated cells decreased by approximately 34.72% at a concentration of 60 μM, indicating its potential to inhibit metastasis .

- Colorectal Cancer Mechanism Study : Research indicated that this compound inhibited CRC growth by targeting receptor tyrosine kinases (RTKs) and promoting apoptosis through modulation of signaling pathways involved in cell survival and proliferation .

Properties

CAS No. |

116965-70-9 |

|---|---|

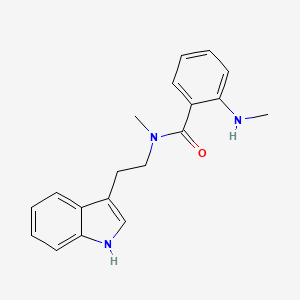

Molecular Formula |

C19H21N3O |

Molecular Weight |

307.4 g/mol |

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-N-methyl-2-(methylamino)benzamide |

InChI |

InChI=1S/C19H21N3O/c1-20-17-9-5-4-8-16(17)19(23)22(2)12-11-14-13-21-18-10-6-3-7-15(14)18/h3-10,13,20-21H,11-12H2,1-2H3 |

InChI Key |

KDRYLUSBBOOWIC-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CC=CC=C1C(=O)N(C)CCC2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.